Tartronic Acid: A Comprehensive Technical Guide
Tartronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of tartronic acid. The information is presented to support research and development activities, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.
Core Chemical Properties
Tartronic acid, also known as hydroxymalonic acid or 2-hydroxypropanedioic acid, is a dicarboxylic acid with the molecular formula C₃H₄O₅.[1][2] It is structurally related to malonic acid and tartaric acid.[3][4] This compound exists as a white, crystalline solid and is soluble in water and alcohol.[4][5]
Physical and Chemical Data
The following table summarizes the key quantitative properties of tartronic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄O₅ | [1][2] |
| Molecular Weight | 120.06 g/mol | [1][3] |
| CAS Number | 80-69-3 | [1][4] |
| Melting Point | 156-160 °C (with decomposition) | [1][2][3][5] |
| Boiling Point | 471.4 ± 30.0 °C (Predicted) | [5][6] |
| Density | 1.849 g/cm³ | [3] |
| pKa₁ | 2.42 (at 25 °C) | [2][5] |
| pKa₂ | 4.54 (at 25 °C) | [2][5] |
| Solubility | Soluble in water and alcohol. Slightly soluble in DMSO and Methanol. Anhydrous form is soluble in ether. | [5][7][8][9][10] |
| Appearance | White to off-white solid; colorless prismatic crystals. | [4][5][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of tartronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of tartronic acid in D₂O typically shows a singlet for the methine proton. The ¹³C NMR spectrum will show signals for the carboxyl carbons and the hydroxyl-bearing methine carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum of tartronic acid exhibits characteristic broad absorption bands for the O-H stretching of the carboxylic acid and hydroxyl groups, as well as a strong absorption for the C=O stretching of the carboxyl groups.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) of tartronic acid often requires derivatization, such as trimethylsilylation, to increase its volatility.[11] The resulting mass spectrum shows characteristic fragmentation patterns of the derivative.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of tartronic acid.
Synthesis of Tartronic Acid Solution
The following protocol is adapted from the process described in U.S. Patent 4,319,045A for the production of a tartronic acid solution via the oxidation of a suitable starting material.
Objective: To produce a solution of tartronic acid.
Materials:
-
Starting material (e.g., maleic acid, fumaric acid, tartaric acid, or their anhydrides/water-soluble esters)
-
Base (e.g., Sodium Hydroxide)
-
Potassium permanganate (KMnO₄)
-
Water-soluble salt for precipitation (e.g., Zinc Chloride)
-
Mineral acid (e.g., Hydrochloric acid)
Procedure:
-
Salt Formation: Dissolve the starting material in water and add a base to adjust the pH to between 10 and 14, converting the acid to its salt.
-
Cooling: Cool the basic salt solution to a temperature between its freezing point and 15°C.
-
Oxidation: Slowly add a solution of potassium permanganate to the cooled salt solution while stirring vigorously. Maintain the temperature below 15°C. The molar ratio of permanganate to the starting salt should be between 1.5 and 2.5.
-
First Filtration: Allow the manganese dioxide precipitate to settle and then filter the solution to separate the supernatant containing the oxidation products (oxalic acid and tartronic acid).
-
Precipitation of Acids: Add a solution of a water-soluble salt (e.g., zinc chloride) to the supernatant to precipitate the oxalate and tartronate salts.
-
Second Filtration: Filter the solution to collect the precipitate of the mixed salts.
-
Selective Dissolution: Add a mineral acid to the precipitate to selectively redissolve the tartronate salt, leaving the less soluble oxalate salt as a solid.
-
Final Filtration: Filter the solution to remove the remaining precipitate, yielding a solution of tartronic acid.
Purification by Crystallization
This protocol describes a general method for purifying crude tartronic acid by crystallization.
Objective: To obtain pure crystalline tartronic acid.
Materials:
-
Crude tartronic acid
-
Solvent in which tartronic acid has high solubility when hot and low solubility when cold (e.g., water)
-
Activated charcoal (optional, for decolorizing)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude tartronic acid in a minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.
Spectroscopic Analysis Protocols
Objective: To obtain ¹H and ¹³C NMR spectra of tartronic acid.
Materials:
-
Tartronic acid sample (5-10 mg)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (e.g., TMS or DSS)
Procedure:
-
Sample Preparation: Accurately weigh the tartronic acid sample and dissolve it in approximately 0.6-0.8 mL of the deuterated solvent in a small vial. Add the internal standard.
-
Transfer: Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum using a standard single-pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled single-pulse experiment.
-
-
Data Processing: Process the acquired data (Fourier transform, phasing, baseline correction, and referencing) to obtain the final spectra.
Objective: To obtain an FTIR spectrum of solid tartronic acid.
Materials:
-
Tartronic acid sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grinding: Grind the tartronic acid sample to a fine powder using the agate mortar and pestle.
-
Mixing: Add KBr to the mortar and thoroughly mix with the ground sample.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Objective: To analyze tartronic acid by GC-MS after TMS derivatization.
Materials:
-
Dry tartronic acid sample (1-5 mg)
-
Silylating reagent (e.g., BSTFA or MSTFA, with or without TMCS as a catalyst)
-
Aprotic solvent (e.g., pyridine or acetonitrile)
-
GC-MS system
Procedure:
-
Derivatization:
-
Place the dry tartronic acid sample in a reaction vial.
-
Add the aprotic solvent and the silylating reagent.
-
Cap the vial tightly and heat at a specified temperature (e.g., 60-70 °C) for a specific time (e.g., 30-60 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Cool the reaction mixture.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Run the analysis using an appropriate temperature program for the GC and scan range for the MS.
-
Biological Pathways and Interactions
Biosynthesis of Tartaric Acid in Plants
In plants such as grapes, tartaric acid is synthesized from L-ascorbic acid (Vitamin C) through the Asc C4/C5 pathway.[1][6] This pathway involves several enzymatic steps.
Inhibition of Serine Racemase
Hydroxymalonic acid (tartronic acid) has been identified as an inhibitor of serine racemase, an enzyme that catalyzes the conversion of L-serine to D-serine. D-serine is an important co-agonist of the NMDA receptor in the brain. The inhibition of serine racemase by tartronic acid is a subject of interest in neuropharmacology. The IC₅₀ value for this inhibition has been reported to be 94 µM.
Objective: To determine the inhibitory effect of tartronic acid on serine racemase activity.
Materials:
-
Purified serine racemase
-
L-serine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Tartronic acid (inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Detection system for D-serine (e.g., HPLC with a chiral column or a coupled enzymatic assay)
Procedure:
-
Reaction Mixture Preparation: In a microplate or reaction tube, prepare reaction mixtures containing the assay buffer, PLP, and various concentrations of tartronic acid.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period at the assay temperature (e.g., 37 °C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-serine.
-
Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction, for example, by adding an acid (e.g., trichloroacetic acid).
-
D-serine Quantification: Measure the amount of D-serine produced using a suitable analytical method.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
Tartronic acid is a versatile dicarboxylic acid with well-defined chemical properties and interesting biological activities. This guide provides a foundational resource for researchers, offering structured data and detailed methodologies to facilitate further investigation and application of this compound in various scientific and industrial fields. The provided protocols and diagrams serve as a starting point for experimental design and a deeper understanding of the chemical and biological context of tartronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. scribd.com [scribd.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
